5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine
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Overview
Description
5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features a tetrahydropyrimidine ring substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with guanidine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol
- 4-Methyl-2,5-dimethoxyamphetamine
- Hydrazine-coupled pyrazole derivatives
Uniqueness
5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its specific structural features and the presence of the tetrahydropyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
5-(4-methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C11H15N3/c1-8-2-4-9(5-3-8)10-6-13-11(12)14-7-10/h2-5,10H,6-7H2,1H3,(H3,12,13,14) |
InChI Key |
JWAPRVVTISSYOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNC(=NC2)N |
Origin of Product |
United States |
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